molecular formula C8H8FNO3S B8689211 N-(2-Fluoro-4-formylphenyl)methanesulfonamide CAS No. 824937-72-6

N-(2-Fluoro-4-formylphenyl)methanesulfonamide

Cat. No.: B8689211
CAS No.: 824937-72-6
M. Wt: 217.22 g/mol
InChI Key: TWTXZVDVPZRIPC-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-formylphenyl)methanesulfonamide is a useful research compound. Its molecular formula is C8H8FNO3S and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

824937-72-6

Molecular Formula

C8H8FNO3S

Molecular Weight

217.22 g/mol

IUPAC Name

N-(2-fluoro-4-formylphenyl)methanesulfonamide

InChI

InChI=1S/C8H8FNO3S/c1-14(12,13)10-8-3-2-6(5-11)4-7(8)9/h2-5,10H,1H3

InChI Key

TWTXZVDVPZRIPC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)C=O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-(2-Fluoro-4-vinylphenyl)methansulfonamide (20-2, 1.076 g, 5 mmol) in acetone and water (1:1, 20 mL) was treated with a catalytic amount of osmium tetroxide (4 wt % solution in hydroxyperoxide) and sodium periodate (2.139 g, 10 mmol). After being stirred at room temperature for 1 h, the mixture was concentrated into a small volume in vacuo. The residue was treated with aqueous sodium thiosulfate solution and then extracted with EtOAc several times. The combined organic layers were washed with water and brine, dried over MgSO4, filtered, and the filtrate was concentrated in vacuo. The residue was purified by flash column chromatography on silica gel using EtOAc:hexanes (1:2) as eluant to afford N-(2-Fluoro-4-formylphenyl)methanesulfonamide (20-3, LJO-326, 0.521 g, 48%) as a white solid.
Quantity
1.076 g
Type
reactant
Reaction Step One
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2.139 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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